(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, dimethoxy groups, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step usually starts with the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of Dimethoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions, often using propyl halides.
Formation of the Ylidene Linkage: This involves the reaction of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone to form the ylidene linkage.
Attachment of the Difluorobenzamide Moiety: This final step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a saturated amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide: Lacks the propyl group, which may affect its binding affinity and biological activity.
(Z)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide: Lacks the methoxy groups, potentially altering its chemical reactivity and stability.
(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-benzamide: Lacks the difluoro groups, which may influence its electronic properties and interactions with molecular targets.
Uniqueness
The presence of both dimethoxy and difluorobenzamide groups in (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide makes it unique. These groups contribute to its distinct electronic properties, chemical reactivity, and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-4-8-23-13-9-14(25-2)15(26-3)10-16(13)27-19(23)22-18(24)17-11(20)6-5-7-12(17)21/h5-7,9-10H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQMMODLYUJMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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